

Application Note: Alkylation Protocols for 3-Bromo-1-morpholinopropan-1-one

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Compound of Interest

Compound Name:	3-Bromo-1-morpholinopropan-1-one
CAS No.:	324796-35-2
Cat. No.:	B3259879

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Molecular Weight: 222.08 g/mol Key Application: Introduction of morpholine solubilizing tails; Covalent fragment synthesis (Masked Acrylamide).

Introduction & Strategic Utility

3-Bromo-1-morpholinopropan-1-one is a versatile bifunctional reagent containing a morpholine ring (a privileged scaffold for solubility and pharmacokinetic tuning) and a -bromo amide tail.

In drug discovery, this reagent is primarily employed to:

- **Enhance Solubility:** The morpholine moiety lowers logP and introduces a basic center (pKa ~8.3), improving the aqueous solubility of lipophilic scaffolds (phenols, amines).[1]
- **Linker Installation:** It serves as a robust C3-linker between a nucleophile and the morpholine "head."

- Covalent Warhead Precursor: Structurally, this compound is a "Masked Michael Acceptor." Under basic conditions, it readily undergoes elimination to form 4-acryloylmorpholine, which then reacts with nucleophiles (especially thiols) via Michael addition.[1]

Mechanistic Insight: vs. Elimination-Addition

Understanding the reaction pathway is critical for protocol optimization. While often termed "alkylation," the reaction with this reagent frequently proceeds via an Elimination-Addition (E1cB-Michael) sequence rather than a direct

displacement, particularly when using weak bases or sterically hindered nucleophiles.[1]

- Direct

: Favored by strong, unhindered nucleophiles in non-basic or weakly basic conditions.[1]

- Elimination-Addition: Favored by basic conditions (

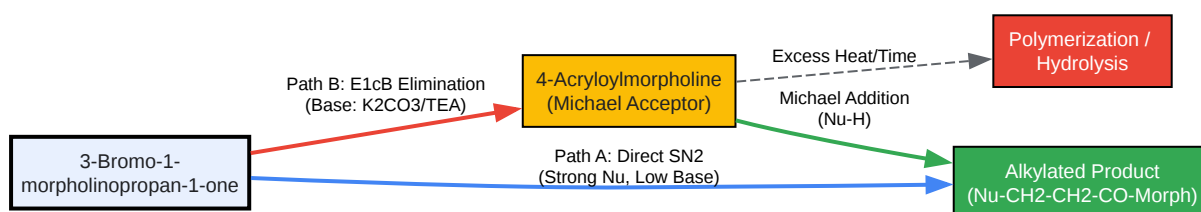
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).[1] The base eliminates HBr to generate the acrylamide intermediate, which then traps the nucleophile.

Reaction Pathway Visualization

The following diagram illustrates the dual pathways available to this reagent.



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Figure 1: Mechanistic divergence in alkylation. Path B is dominant in standard basic conditions.

Experimental Protocols

Protocol A: Alkylation of Phenols (Ether Formation)

Objective: To attach the morpholinopropanoyl moiety to a phenolic hydroxyl group. Mechanism: Likely proceeds via in situ generation of the acrylamide followed by oxy-Michael addition, or direct

depending on the phenol's acidity.

Reagents:

- Substrate: Phenol derivative (1.0 equiv)[1]
- Reagent: **3-Bromo-1-morpholinopropan-1-one** (1.2 – 1.5 equiv)
- Base: Potassium Carbonate () (2.0 – 3.0 equiv) or Cesium Carbonate () (1.5 equiv for unreactive phenols)[1]
- Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

Step-by-Step Procedure:

- Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol substrate (1.0 equiv) in anhydrous MeCN (0.1 M concentration).
- Activation: Add (2.0 equiv). Stir at room temperature for 15 minutes to generate the phenoxide.
 - Note: If using DMF, ensure it is amine-free to avoid side reactions.[1]
- Addition: Add **3-Bromo-1-morpholinopropan-1-one** (1.2 equiv) in one portion.
- Reaction: Heat the mixture to 60°C (for MeCN) or 80°C (for DMF).

- Monitoring: Monitor via TLC or LC-MS. The formation of the acrylamide intermediate (lower polarity) may be observed transiently before conversion to the product.
- Time: Typically 4–12 hours.
- Work-up:
 - Cool to room temperature.[2][3]
 - Filter off inorganic solids through a Celite pad; wash with EtOAc.
 - Concentrate the filtrate under reduced pressure.[2]
 - Partition the residue between EtOAc and Water.[2] Wash organic layer with Brine (x2).[1]
 - Dry over

, filter, and concentrate.[1][2]
- Purification: Flash column chromatography (DCM/MeOH or Hexane/EtOAc).[1]

Protocol B: Alkylation of Secondary Amines

Objective: Synthesis of tertiary amines (N-alkylation). Mechanism: Direct

is feasible, but elimination-addition is common with hindered bases.

Reagents:

- Substrate: Secondary Amine (1.0 equiv)[1]
- Reagent: **3-Bromo-1-morpholinopropan-1-one** (1.1 equiv)
- Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) or

[1]
- Solvent: DCM or THF

Step-by-Step Procedure:

- Dissolution: Dissolve the Secondary Amine (1.0 equiv) and DIPEA (2.0 equiv) in DCM (0.2 M).
- Addition: Cool the solution to 0°C (ice bath). Add **3-Bromo-1-morpholinopropan-1-one** (1.1 equiv) dropwise (dissolved in minimal DCM if solid).
- Reaction: Allow to warm to room temperature. Stir for 2–6 hours.
 - Optimization: If reaction is slow, switch solvent to MeCN and heat to 50°C.
- Work-up:
 - Dilute with DCM.
 - Wash with Sat.
followed by Brine.
 - Critical: Do not use acidic washes (e.g., 1N HCl) as the morpholine product is basic and will be extracted into the aqueous layer.
- Purification: Silica gel chromatography using DCM/MeOH/NH₃ (95:5:0.5).

Protocol C: Cysteine/Thiol Bioconjugation (Covalent Modification)

Objective: Selective labeling of cysteine residues or thiol-containing drugs. Mechanism: Highly selective Thio-Michael addition via the acrylamide intermediate.

Reagents:

- Substrate: Thiol / Cysteine-peptide
- Reagent: **3-Bromo-1-morpholinopropan-1-one** (1.1 equiv)
- Buffer: Phosphate Buffer (PBS, pH 7.4) or Ammonium Bicarbonate (pH 8.0)[1]

- Co-solvent: DMSO or DMF (if substrate is organic)[1]

Step-by-Step Procedure:

- Setup: Dissolve the thiol substrate in PBS (pH 7.4). If insoluble, use a mixture of PBS:DMSO (1:1).[1]
- Addition: Add **3-Bromo-1-morpholinopropan-1-one** (1.1 equiv) from a stock solution in DMSO.
- Reaction: Stir at Room Temperature for 30–60 minutes.
 - Note: The reaction is very fast.[3] The base in the buffer (pH > 7) promotes the elimination to the acrylamide, which instantly captures the thiol.
- Quenching: Quench excess reagent with DTT or 2-Mercaptoethanol if necessary.
- Analysis: Analyze directly by LC-MS (Look for mass shift +141.08 Da, corresponding to the loss of HBr and addition of

).

Troubleshooting & Optimization

Issue	Probable Cause	Solution
Low Yield / No Reaction	Reagent hydrolysis or inactive nucleophile.	Ensure anhydrous solvents. Switch base to or add catalytic NaI (Finkelstein condition) to activate the bromide.
Acrylamide Formation (No Addition)	Elimination occurred, but nucleophile is too weak or sterically hindered.[1]	Increase temperature to drive the Michael addition. Use a stronger nucleophile or switch to a stronger solvent (DMF/DMSO).
Polymerization	Acrylamide intermediate polymerized.	Add a radical inhibitor (e.g., BHT) if heating for prolonged periods.[1] Avoid excessive heating (>80°C).[1]
Hydrolysis of Amide	Strong base + Water + Heat.	Avoid hydroxide bases (NaOH/KOH) in aqueous media at high temps.[1] Use Carbonate bases or organic amines (DIPEA).[1]

Safety & Handling

- Vesicant Warning: Like many

-halo carbonyls, this compound is a potential alkylating agent and skin sensitizer. It may cause blistering or severe irritation upon contact.

- PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] Handle only in a fume hood.
- Decontamination: Spills should be treated with dilute ammonia or 10% sodium thiosulfate to quench the electrophile.

References

- General Reactivity of
 - Halo Amides:
 - Mechanism:[4][5][6][7]
 - Elimination of
 - halo amides to acrylamides is a standard pathway in basic media.
 - Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed.[1] Wiley. (See Chapter 17, Elimination Reactions).[1]
- Morpholine Linkers in Medicinal Chemistry
 - Application: Morpholine is widely used to improve solubility and metabolic stability.
 - Source: "Morpholine: A Privileged Structure in Medicinal Chemistry." Journal of Medicinal Chemistry. [1]
- Thiol-Michael Addition Protocols
 - Methodology: The use of acrylamides (generated from -bromo precursors) for cysteine modification is a cornerstone of covalent drug discovery (e.g., covalent kinase inhibitors).
 - Source: "Targeted Covalent Inhibitors: All-Eyes on Cysteine." Nature Reviews Drug Discovery.
- Analogous Synthesis (Piperidine Analog)
 - Data: 3-Bromo-1-(piperidin-1-yl)propan-1-one shows identical reactivity patterns and is used interchangeably in linker chemistry.
 - Source: Sigma-Aldrich Product Sheet for 3-Bromo-1-(piperidin-1-yl)propan-1-one.

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